molecular formula C10H16F2O B15090284 1-(4,4-Difluorocyclohexyl)but-3-en-1-ol

1-(4,4-Difluorocyclohexyl)but-3-en-1-ol

Cat. No.: B15090284
M. Wt: 190.23 g/mol
InChI Key: KPHDDZFPDWCAQC-UHFFFAOYSA-N
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Description

1-(4,4-Difluorocyclohexyl)but-3-en-1-ol is an organic compound characterized by the presence of a difluorocyclohexyl group attached to a butenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Difluorocyclohexyl)but-3-en-1-ol typically involves the reaction of 4,4-difluorocyclohexanone with but-3-en-1-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Difluorocyclohexyl)but-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the butenol chain can be reduced to form a saturated alcohol.

    Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of 1-(4,4-Difluorocyclohexyl)but-3-en-1-one.

    Reduction: Formation of 1-(4,4-Difluorocyclohexyl)butan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4,4-Difluorocyclohexyl)but-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluorocyclohexyl)but-3-en-1-ol involves its interaction with specific molecular targets. The difluorocyclohexyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The butenol chain may also play a role in modulating the compound’s overall activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,4-Difluorocyclohexyl)prop-2-en-1-ol
  • 2-amino-3-(4,4-difluorocyclohexyl)propan-1-ol hydrochloride

Uniqueness

1-(4,4-Difluorocyclohexyl)but-3-en-1-ol is unique due to its specific structural arrangement, which combines the difluorocyclohexyl group with a butenol chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H16F2O

Molecular Weight

190.23 g/mol

IUPAC Name

1-(4,4-difluorocyclohexyl)but-3-en-1-ol

InChI

InChI=1S/C10H16F2O/c1-2-3-9(13)8-4-6-10(11,12)7-5-8/h2,8-9,13H,1,3-7H2

InChI Key

KPHDDZFPDWCAQC-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1CCC(CC1)(F)F)O

Origin of Product

United States

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